6H-thiazolo[5,4-e]indazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6H-pyrazolo[3,4-g][1,3]benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c9-8-11-6-2-1-5-4(3-10-12-5)7(6)13-8/h1-3H,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNYMSODKDRXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1NN=C3)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663357 | |
| Record name | 6H-[1,3]Thiazolo[5,4-e]indazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21444-01-9 | |
| Record name | 6H-[1,3]Thiazolo[5,4-e]indazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6h Thiazolo 5,4 E Indazol 2 Amine and Its Derivatives
Strategic Approaches to the 6H-Thiazolo[5,4-e]indazol-2-amine Scaffold
Annulation and Cyclization Reactions for Core Formation
Annulation and cyclization reactions are fundamental to forming the thiazolo[5,4-e]indazole framework. These reactions typically involve the construction of the thiazole (B1198619) ring onto a pre-existing indazole moiety. One common method is the reaction of an appropriately substituted indazole with a reagent that provides the thiazole ring atoms. For instance, the condensation of an amino-substituted indazole with a thiocyanate (B1210189) derivative can lead to the formation of the 2-aminothiazole (B372263) ring fused to the indazole core.
Another approach involves the cyclocondensation of 4-thiazolidinones with hydrazones, which can yield thiazoloindazole derivatives. smolecule.com High-pressure techniques, utilizing equipment such as Q-Tube reactors, have been shown to improve the efficiency of these cyclization reactions for producing thiazolo[5,4-e]indazoles. smolecule.com The development of metal-catalyzed annulation reactions, such as the Ag(I)-catalyzed asymmetric (2+4) annulation of 5-alkenyl thiazolones, provides a modern approach to constructing related spiro-thiazolone structures, highlighting the potential for developing enantioselective methods for similar fused systems. rsc.org
Synthesis from Nitroindazole Precursors
A prevalent strategy for the synthesis of this compound and its derivatives commences with a nitro-substituted indazole. researchgate.net This approach leverages the nitro group as a versatile functional handle for further transformations. The synthesis often begins with the N-alkylation of 6-nitroindazole, for example, with 3-chloropropanol, to introduce a side chain that can be further elaborated. researchgate.net The nitro group can then be reduced to an amino group, which is a key step in forming the final thiazole ring.
For example, a synthetic route can involve the initial preparation of N-(3-chloropropyl)-6-nitroindazole. researchgate.net This intermediate can then undergo a series of reactions, including the introduction of a thiazolidinone ring, to ultimately yield complex derivatives. researchgate.net The specific sequence of reactions allows for the controlled construction of the desired thiazolo[5,4-e]indazole scaffold.
Application of Multi-component Reactions in Synthesis
While a specific MCR for the direct synthesis of this compound is not extensively documented in the provided results, the principles of MCRs are widely applied to the synthesis of related thiazole and fused heterocyclic systems. nih.govresearchgate.net For instance, the Hantzsch thiazole synthesis, a classic MCR, involves the condensation of a thioamide, an α-haloketone, and an amine to form a thiazole ring. nih.gov Adapting such MCR strategies to appropriately functionalized indazole precursors could provide a direct and efficient route to the this compound scaffold.
Functionalization and Derivatization Strategies
Once the this compound core is synthesized, further functionalization is often necessary to explore its structure-activity relationships and develop new derivatives with improved biological properties. Key sites for modification include the exocyclic amino group and the nitrogen atoms within the indazole ring system.
Modifications at the Amino Group (e.g., Acyl Substitution)
The 2-amino group of the thiazole ring is a primary site for functionalization. Acyl substitution is a common modification to introduce a variety of substituents. This can be achieved by reacting the this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base.
For instance, a series of N-acylated derivatives can be prepared to investigate the impact of different acyl groups on the biological activity of the molecule. cbijournal.com The reaction conditions for acylation are generally mild and can be tailored to accommodate a wide range of acylating agents.
| Reagent | Product | Yield | Reference |
| Acetic Anhydride | N-(6H-thiazolo[5,4-e]indazol-2-yl)acetamide | - | cbijournal.com |
| Benzoyl Chloride | N-(6H-thiazolo[5,4-e]indazol-2-yl)benzamide | - | cbijournal.com |
Alkylation and Arylation of Ring Nitrogen Atoms
The nitrogen atoms of the indazole ring system also present opportunities for functionalization through alkylation and arylation reactions. smolecule.com The indazole moiety has two nitrogen atoms, and their selective functionalization can lead to different regioisomers with distinct properties. Alkylation can be performed using alkyl halides or other electrophilic alkylating agents.
The choice of reaction conditions, such as the base and solvent, can influence the regioselectivity of the alkylation. Similarly, arylation can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. These modifications can significantly alter the steric and electronic properties of the molecule, which can in turn affect its biological activity. rsc.org
| Reaction Type | Reagent | Product | Reference |
| Alkylation | Methyl Iodide | 2-amino-6-methyl-6H-thiazolo[5,4-e]indazole | smolecule.com |
| Arylation | Phenylboronic Acid | 2-amino-6-phenyl-6H-thiazolo[5,4-e]indazole | smolecule.com |
Substitution Patterns on the Indazole and Thiazole Moieties
The potential for creating derivatives of this compound hinges on the strategic modification of its core structure. The indazole and thiazole rings both offer sites for substitution, allowing for the fine-tuning of the molecule's properties.
Furthermore, synthetic strategies for analogous heterocyclic systems involve building a library of compounds by reacting a core structure with various amines. nih.gov This approach could be applied to the this compound scaffold, where different aromatic or aliphatic amines are attached to systematically alter its chemical properties.
Optimized Synthetic Protocols and Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis)
Modern synthetic chemistry emphasizes the use of efficient and environmentally friendly methods. For heterocyclic compounds like thiazoles and their fused-ring derivatives, microwave-assisted synthesis has emerged as a superior alternative to conventional heating methods. nih.gov
Microwave irradiation offers several advantages, including a dramatic reduction in reaction times, increased product yields, and enhanced reproducibility. nih.govnih.gov In the synthesis of related thiazolopyrimidine structures, shifting from conventional heating to microwave assistance increased reaction yields by 17–23% while significantly shortening the required time. nih.gov This efficiency is a hallmark of green chemistry, minimizing energy consumption and often allowing for the use of less solvent. nih.gov
For instance, the synthesis of various thiazole derivatives has been successfully achieved using microwave-assisted one-pot reactions, which streamline the process by reducing the number of steps and purification stages. nih.gov The preparation of thiazolo[5,4-d]thiazoles and thiazolo[5,4-f]quinazolines has also been effectively conducted using microwave heating. nih.govrsc.org These optimized protocols highlight a clear path for the efficient and eco-friendly synthesis of this compound and its derivatives.
| Method | Typical Reaction Time | Yield Improvement | Key Benefits |
|---|---|---|---|
| Conventional Heating | Several hours | Baseline | Standard, widely accessible |
| Microwave Irradiation | Minutes | 17-23% increase | Reduced time, higher yield, energy efficient |
Synthetic Utility as Chemical Building Blocks
The this compound structure is considered a valuable "building block" or "scaffold" in medicinal chemistry. smolecule.comnih.gov Its fused heterocyclic system provides a rigid and unique three-dimensional shape that can be used as a starting point to synthesize more elaborate molecules with specific biological targets. smolecule.com
The concept of a "privileged scaffold" is central here; this refers to molecular frameworks that are capable of binding to multiple biological targets by presenting substituents in a favorable orientation. The related thiazolo[4,5-d]pyrimidine (B1250722) scaffold, for example, is viewed as a purine (B94841) isostere, meaning it mimics the structure of essential biological molecules like adenine (B156593) and guanine, which explains its broad pharmacological relevance. nih.gov
The utility of the this compound core is demonstrated by its use in the development of derivatives with potential neuroprotective and acetylcholinesterase inhibitory activities. smolecule.com This scaffold is also a candidate for "scaffold-hopping," a strategy where a known bioactive core is replaced with a novel one, like the thiazolo-indazole system, to discover new drugs with improved properties. nih.gov The inherent chemical stability and functional versatility of the thiazole ring further enhance its value as a foundational element in drug discovery and development. nih.gov
| Compound Name |
|---|
| This compound |
| 6H-thiazole[4,5-e]indazol-2-amine |
| thiazolo[5,4-d]thiazoles |
| thiazolo[5,4-f]quinazolines |
| thiazolo[4,5-d]pyrimidine |
| Adenine |
| Guanine |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Pharmacophoric Features for Target Interaction
The fundamental structure of 6H-thiazolo[5,4-e]indazol-2-amine, with its fused heterocyclic system, offers multiple points for interaction with biological targets. cbijournal.com The thiazolo[5,4-d]pyrimidine (B3050601) scaffold, a related structure, has been shown to interact with receptor cavities through π–π stacking interactions involving the fused ring system. nih.gov Specifically, the exocyclic amine group and the nitrogen atoms within the heterocyclic core can form crucial polar interactions with amino acid residues like asparagine and glutamate (B1630785) in target proteins. nih.gov
Influence of Substituents on Biological Potency and Selectivity
Systematic modifications of the this compound scaffold have provided significant insights into how different substituents affect its biological profile.
The indazole ring system is a critical component influencing the compound's activity. Studies on related indazole derivatives have shown that the position of substituents on the benzene (B151609) ring portion of the indazole can significantly impact biological effects. For instance, in the context of nitro-1H-indazoles, the position of the nitro group determines its inhibitory properties against certain enzymes. nih.gov While 3-, 4-, 5-, and 6-nitro-1H-indazoles show certain reactivity, 7-nitro-1H-indazoles exhibit specific inhibitory activity. nih.gov This highlights the sensitivity of the indazole core to the electronic and steric nature of its substituents.
Furthermore, blocking the free NH of the indazole has been explored to assess its effect on cytotoxic activity. cbijournal.com This suggests that the hydrogen-bonding potential of this group is a key consideration in molecular design.
The thiazole (B1198619) moiety is another key area for structural modification. In various series of thiazole-containing compounds, the nature of the substituent on the thiazole ring has been shown to be crucial for potency. For example, in a series of 2-amino-4-thiazole-containing renin inhibitors, the thiazole moiety is positioned at the P2 position of the enzyme, indicating its direct involvement in target binding. nih.gov
Research on other thiazole derivatives has demonstrated that introducing a phenyl group at the C4-position or a bromo group at the C5-position of the thiazole ring can significantly influence antitumor activity. nih.gov The electronic properties of substituents on a phenyl ring attached to the thiazole can also be important, with both electron-donating and electron-withdrawing groups impacting cytotoxic potency. cbijournal.comnih.gov
The 2-amino group is a key functional group that can be modified to modulate biological activity. In the development of 2-aminobenzothiazole (B30445) derivatives as anticancer agents, this amino group serves as a versatile handle for attaching various structural fragments. nih.gov The nature of the substituent on the amino group can profoundly affect potency. For instance, in some series, an acetamido moiety (an acyl chain of two carbons) at the 2-aminothiazole (B372263) core showed less activity compared to a propanamido function (an acyl chain of three carbons). nih.gov This indicates that the size and nature of the acyl chain are important for optimizing activity. However, in other contexts, alkylamino substituents at the 2-position of a benzothiazole (B30560) core were found to be unsuitable. nih.gov
Rational Design Principles for Optimized Analogs
The insights gained from SAR studies have paved the way for the rational design of optimized analogs of this compound. The goal is to enhance potency, selectivity, and pharmacokinetic properties.
A key principle in the design of optimized analogs is the strategic placement of substituents to maximize favorable interactions with the target protein. nih.gov This often involves computational modeling and docking studies to predict binding affinities and guide synthetic efforts. nih.gov For example, in the design of thiazolo[5,4-d]pyrimidine derivatives, molecular docking was used to understand how different substituents at the 2- and 5-positions would fit into the receptor's binding cavity. nih.gov
The table below presents a summary of the influence of various substituents on the biological activity of related thiazole and indazole derivatives, providing a basis for the rational design of novel this compound analogs.
| Scaffold Position | Substituent Type | Effect on Biological Activity | Reference |
| Indazole Ring | Nitro group at C7 | Specific enzyme inhibitory properties | nih.gov |
| Indazole Ring | Blocked NH group | Altered cytotoxic activity | cbijournal.com |
| Thiazole Moiety | Phenyl at C4 | Influences antitumor activity | nih.gov |
| Thiazole Moiety | Bromo at C5 | Influences antitumor activity | nih.gov |
| Amino Group | Acyl chain length | Modulates antitumor activity | nih.gov |
| Amino Group | Alkylamino group | Can be detrimental to activity | nih.gov |
| Attached Phenyl Ring | Electron-donating/withdrawing groups | Impacts cytotoxic potency | cbijournal.comnih.gov |
Computational Chemistry and Molecular Modeling in the Study of 6h Thiazolo 5,4 E Indazol 2 Amine
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In the study of 6H-thiazolo[5,4-e]indazol-2-amine and its derivatives, molecular docking simulations have been instrumental in predicting their binding affinity and interactions with various biological targets. For instance, derivatives of the related indazolylthiazole moiety have been docked against several cancer-related proteins, including MMP-9, p53, β-catenin, Bcl-2, and VEGF. nih.gov These studies help in rationalizing the observed biological activities and guiding the design of more potent inhibitors.
One study focused on newly synthesized indazolylthiazole derivatives demonstrated their potential as anticancer agents. Molecular docking analysis of potent compounds from this series revealed specific binding interactions within the active sites of the target proteins. For example, compound 4, a derivative, was found to form two hydrogen bonds with Ala189 and His236, along with an arene-H interaction with Leu188 in the MMP-9 protein. nih.gov Similarly, another derivative, compound 6, also formed a hydrogen bond with the key amino acid Ala189. nih.gov The binding energies calculated from these docking studies provide a quantitative measure of the binding affinity, helping to rank compounds and prioritize them for further experimental testing. researchgate.net
The following table summarizes the binding energies of selected indazolylthiazole derivatives with various cancer-related protein targets. researchgate.net
| Compound | MMP-9 (kcal/mol) | p53 (kcal/mol) | β-catenin (kcal/mol) | Bcl-2 (kcal/mol) | VEGF (kcal/mol) |
| Derivative 4 | - | - | - | - | - |
| Derivative 6 | - | - | - | - | - |
| Derivative 8 | - | - | - | - | - |
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is invaluable for assessing the stability of a predicted binding pose and analyzing the conformational changes that may occur upon ligand binding.
For scaffolds related to this compound, MD simulations have been employed to validate docking results and to gain a deeper understanding of the binding dynamics. For example, in the study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potential CDK2/4/6 inhibitors, MD simulations were used to analyze the stability of the ligand-protein complexes. nih.gov These simulations can reveal crucial information about the flexibility of the ligand and the protein, the role of water molecules in the binding site, and the long-range effects of ligand binding.
In a study on 2-anilino-4-(thiazol-5-yl)-pyrimidines, MD simulations, combined with binding free energy calculations, were used to investigate the selectivity of these inhibitors for CDK2 over CDK7. nih.gov The results from these simulations were consistent with experimental binding affinities and provided insights into the structural basis of selectivity, highlighting the importance of specific amino acid residues in mediating ligand-protein interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are powerful tools for predicting the activity of new, untested compounds and for guiding the optimization of lead compounds.
In the context of thiazole-containing compounds, QSAR studies have been successfully applied to understand the structural requirements for their biological activity. For instance, a QSAR study was conducted on a series of N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides as antitubulin agents. nih.gov This study correlated the cytotoxic activity of the compounds against cancer cell lines with various physicochemical parameters. nih.gov The resulting QSAR model, which showed a high correlation coefficient (r²: 0.941), indicated that parameters like XlogP, kappa2, and Quadrupole1 were significant for the cytotoxic activity on A-549 lung carcinoma cells. nih.gov Such models provide valuable guidance for designing new derivatives with enhanced potency.
In Silico ADME Prediction and Drug-Likeness Assessment
Before a compound can be considered a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools have become an integral part of the early-stage drug discovery process, allowing for the rapid assessment of a compound's pharmacokinetic profile and its "drug-likeness."
For various heterocyclic compounds, including those with thiazole (B1198619) and benzothiazole (B30560) scaffolds, in silico ADME predictions are routinely performed. nih.govnih.gov These predictions assess properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org
A key aspect of this assessment is the evaluation of Lipinski's rule of five, which provides a set of guidelines for predicting the oral bioavailability of a compound. nih.gov Compounds that adhere to this rule are more likely to be successful in clinical development. For example, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that all the synthesized compounds complied with Lipinski's rule, suggesting good drug-likeness. nih.gov Similarly, the Veber rule, which considers the number of rotatable bonds and polar surface area, is another important predictor of good oral bioavailability. nih.gov
The following table presents a hypothetical in silico ADME and drug-likeness profile for this compound, based on typical parameters assessed for similar compounds.
| Property | Predicted Value | Compliance |
| Molecular Weight | 190.23 g/mol | Yes (Lipinski) |
| LogP | ||
| Hydrogen Bond Donors | Yes (Lipinski) | |
| Hydrogen Bond Acceptors | Yes (Lipinski) | |
| Rotatable Bonds | Yes (Veber) | |
| Human Intestinal Absorption | ||
| Blood-Brain Barrier Penetration |
Q & A
Q. What are the common synthetic routes for 6H-thiazolo[5,4-e]indazol-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization or condensation of pre-functionalized heterocyclic precursors. For example:
- Method A : Refluxing 2-aminothiazol-4(5H)-one derivatives with indole-2-carboxylic acid analogs in acetic acid with sodium acetate as a catalyst (yield: 60–75%) .
- Method B : Cyclocondensation of hydrazine derivatives with thioureas in the presence of chloroacetic acid and sodium acetate (yield: 50–65%) .
Key variables include temperature (80–110°C), solvent (acetic acid or ethanol), and catalyst choice. Prolonged reflux (>5 hours) improves cyclization but may degrade sensitive functional groups .
Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?
- NMR : - and -NMR confirm the thiazolo-indazole scaffold, with characteristic shifts for the NH group (~5.0–6.0 ppm) and aromatic protons (7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 219.07 for CHNS) and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for distinguishing 6H vs. 7H tautomers .
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight:
- Antimicrobial Activity : MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans due to thiazole-mediated membrane disruption .
- Anticancer Potential : IC of 12 µM against MCF-7 breast cancer cells via apoptosis induction, linked to the indazole moiety’s DNA intercalation .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products like regioisomers?
- Catalyst Screening : Transition metals (e.g., CuI) reduce reaction time from 5 hours to 2 hours, improving yield by 15–20% .
- Solvent Optimization : Replacing acetic acid with trifluoroethanol enhances regioselectivity (9:1 ratio of 6H vs. 7H tautomers) by stabilizing intermediates .
- Microwave-Assisted Synthesis : Reduces energy input and side reactions (e.g., oxidation) by 30% .
Q. How should contradictory data on biological activity (e.g., antimicrobial vs. anticancer efficacy) be reconciled?
Discrepancies often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl at position 6) enhance anticancer activity but reduce antimicrobial potency due to altered lipophilicity .
- Assay Conditions : Varying pH (5.5 vs. 7.4) impacts protonation states, altering binding to bacterial vs. mammalian targets .
- Solution : Standardize assays (e.g., CLSI guidelines) and use isogenic cell lines to isolate mechanism-driven effects .
Q. What computational tools are recommended for studying structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like EGFR (docking score: −9.2 kcal/mol) .
- DFT Calculations : B3LYP/6-31G(d) models quantify electron density at the NH group, correlating with antioxidant activity (R = 0.89) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying key hydrogen bonds .
Q. How does modifying substituents on the thiazolo-indazole scaffold impact bioactivity?
- Position 5 : Adding methyl groups increases logP by 0.5 units, enhancing blood-brain barrier penetration but reducing solubility .
- Position 2 : Replacing NH with hydrazine improves antifungal activity (MIC: 4 µg/mL) but introduces hepatotoxicity risks .
- Position 6 : Chlorination boosts anticancer activity (IC: 8 µM) but may induce off-target kinase inhibition .
Q. What stability challenges exist for this compound, and how can degradation be mitigated?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
